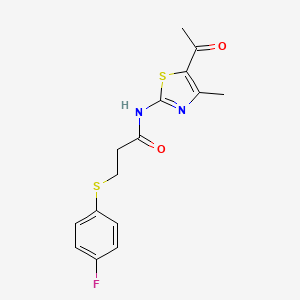

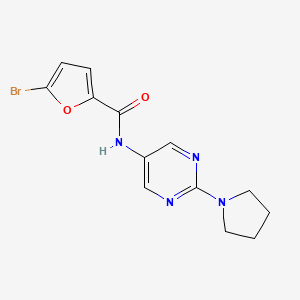

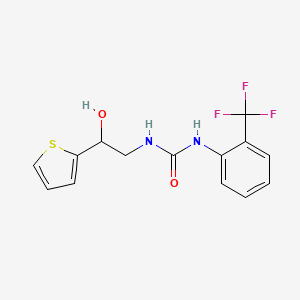

![molecular formula C10H16N2O2 B2514819 N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide CAS No. 1396851-24-3](/img/structure/B2514819.png)

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group attached to a morpholine ring, a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The morpholine ring can be functionalized at various positions to yield a wide range of compounds with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the condensation of chloroacetylated precursors with morpholine in the presence of a base such as anhydrous potassium carbonate. For example, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by the condensation of 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine . This method represents a general approach to synthesizing acetamide derivatives with morpholine as a substituent.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized by various spectroscopic techniques. For instance, N-(acetamide) morpholinium bromide was characterized by single-crystal X-ray analysis, revealing its crystallization in the orthorhombic crystal system and the presence of strong intra- and intermolecular hydrogen bonds . These structural features are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can participate in a range of chemical reactions, often influenced by the morpholine moiety. The morpholine ring can engage in hydrogen bonding and other non-covalent interactions, which can affect the reactivity of the acetamide group. For example, N-[morpholin-4-yl(phenyl)methyl]acetamide demonstrated the ability to inhibit corrosion of mild steel in hydrochloric acid, suggesting that the morpholine and acetamide groups can interact with metal surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of the morpholine ring and the acetamide group can affect properties such as solubility, melting point, and stability. For instance, the introduction of a gem-dimethyl group on the morpholin-2-one core of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives led to improved plasmatic stability while maintaining antifungal activity . These properties are essential for the potential application of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Antifungal Agents

N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide derivatives have been identified as potent antifungal agents. Specifically, they show efficacy against Candida species and a broad range of other fungi, including Aspergillus species, molds, and dermatophytes. These derivatives demonstrate high in vitro antifungal activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Corrosion Inhibition

These compounds also have applications in corrosion inhibition. N-[Morpholin-4-yl(phenyl)methyl]acetamide, a related compound, has been studied for its ability to inhibit corrosion on mild steel in acidic environments. It exhibits significant inhibition efficiency and its adsorption behavior follows the Langmuir adsorption isotherm model, suggesting spontaneous adsorption on mild steel surfaces (Nasser & Sathiq, 2016).

Crystallographic Studies

These compounds have been used in crystallographic studies to form various adducts and complexes. For example, a study on the formation of a paracetamol adduct with morpholine (a structural analogue) provided insights into molecular bonding and interaction through hydrogen bonding (Oswald et al., 2002).

Anticancer Potential

Additionally, these compounds have been explored for their potential in cancer treatment. Novel acetamidothiazole derivatives containing morpholine or different piperazines, which are structurally related to this compound, have been synthesized and shown to possess anticancer activity. Some of these compounds have been evaluated by the National Cancer Institute for their efficacy against cancer cells (Ali et al., 2013).

Antimicrobial Evaluation

There is also evidence of these compounds being effective in antimicrobial applications. For instance, certain 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have shown in vitro antibacterial and antifungal activities, with some compounds exhibiting excellent activity against specific bacterial and fungal strains (Kanagarajan et al., 2010).

Safety and Hazards

Future Directions

The study of morpholine derivatives is a promising area of research due to their potential biological activities . Future research on “N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide” could involve investigating its synthesis, characterizing its physical and chemical properties, and evaluating its biological activity.

properties

IUPAC Name |

N-(4-morpholin-4-ylbut-2-ynyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(13)11-4-2-3-5-12-6-8-14-9-7-12/h4-9H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWRWIXFUNKHRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCN1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

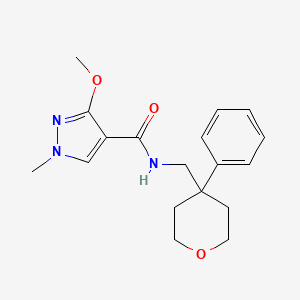

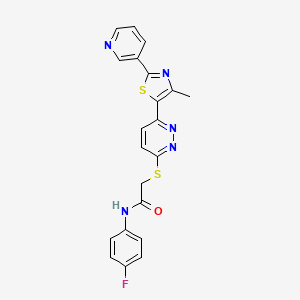

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

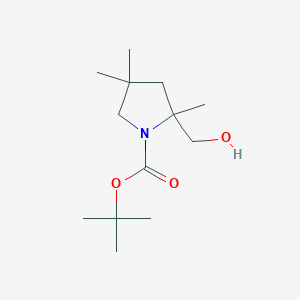

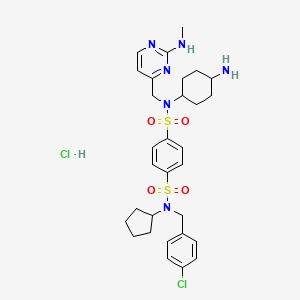

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

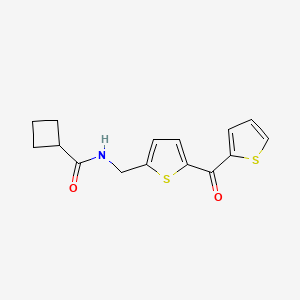

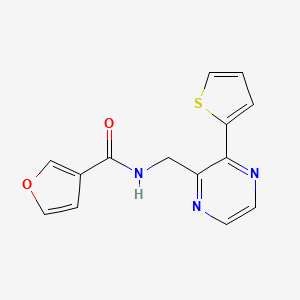

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)

![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)